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Compound of Interest

Compound Name: Hexachlorodisiloxane

Cat. No.: B076772 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Hexachlorodisiloxane (Cl₃SiOSiCl₃) is a reactive organosilicon compound of significant

interest in materials science and as a precursor in chemical synthesis. Its utility is underpinned

by its distinct chemical structure, which can be elucidated and confirmed through a variety of

spectroscopic techniques. This technical guide provides an in-depth overview of the expected

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for

hexachlorodisiloxane. Detailed experimental protocols are provided to aid in the acquisition of

high-quality spectral data for this compound.

Spectroscopic Data Summary
The following tables summarize the anticipated spectral data for hexachlorodisiloxane based

on its chemical structure and data from related organosilicon compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data
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Nucleus
Expected
Chemical Shift
(ppm)

Multiplicity
Coupling
Constants

Notes

²⁹Si -40 to -50 Singlet N/A

The chemical

shift is influenced

by the

electronegative

chlorine and

oxygen atoms,

resulting in a

downfield shift

compared to

tetramethylsilane

(TMS).

¹⁷O 50 to 100 Singlet N/A

The chemical

shift for the

bridging oxygen

in a Si-O-Si

linkage is

expected in this

range. ¹⁷O NMR

is a low-

sensitivity

technique

requiring isotopic

enrichment for

practical

acquisition.

Table 2: Infrared (IR) Spectroscopy Data
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Wavenumber
(cm⁻¹)

Vibrational Mode Intensity Notes

~1100 ν_as_(Si-O-Si) Strong

Characteristic strong

and broad asymmetric

stretching vibration of

the siloxane bridge.

~620 ν_as_(Si-Cl₃) Strong

Asymmetric stretching

of the silicon-chlorine

bonds.

~520 ν_s_(Si-O-Si) Medium
Symmetric stretching

of the siloxane bridge.

~480 ν_s_(Si-Cl₃) Medium

Symmetric stretching

of the silicon-chlorine

bonds.

< 400 δ(Si-O-Si), δ(Si-Cl) Medium-Weak
Bending and

deformation modes.

Table 3: Mass Spectrometry (MS) Data
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m/z
Proposed
Fragment

Relative
Abundance

Notes

282 [Cl₃SiOSiCl₃]⁺• Low

Molecular ion (M⁺•).

The isotopic pattern

will be complex due to

the presence of six

chlorine atoms.

247 [Cl₂SiOSiCl₃]⁺ High

Loss of a chlorine

radical (•Cl). This is

often a prominent

fragment.

147 [SiCl₃]⁺ High

Cleavage of the Si-O

bond, forming the

trichlorosilyl cation.

133 [OSiCl₃]⁺ Medium
Fragment containing

the siloxane oxygen.

98 [SiCl₂]⁺• Medium

Loss of a chlorine

atom from the [SiCl₃]⁺

fragment.

63 [SiCl]⁺ Medium Further fragmentation.

Experimental Protocols
Detailed methodologies for acquiring high-quality spectral data for hexachlorodisiloxane are

outlined below. Due to the moisture-sensitive nature of hexachlorodisiloxane, all sample

handling should be performed under an inert atmosphere (e.g., nitrogen or argon) using

Schlenk line techniques or in a glovebox.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ²⁹Si and ¹⁷O NMR spectra to confirm the silicon and oxygen environments.

Instrumentation:
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A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe

tunable to ²⁹Si and ¹⁷O frequencies.

5 mm NMR tubes suitable for air-sensitive samples (e.g., J. Young tubes).

Sample Preparation:

Under an inert atmosphere, dissolve approximately 50-100 mg of hexachlorodisiloxane in

a suitable deuterated solvent (e.g., 0.5 mL of C₆D₆ or CDCl₃). The solvent should be

thoroughly dried over molecular sieves prior to use.

Transfer the solution to a dry 5 mm NMR tube and seal it.

²⁹Si NMR Acquisition Parameters (Typical):

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgig on

Bruker instruments). Inverse-gated decoupling should be used to suppress the negative

Nuclear Overhauser Effect (NOE).

Frequency: Observe at the appropriate frequency for the spectrometer's field strength (e.g.,

~79.5 MHz on a 400 MHz spectrometer).

Sweep Width: Approximately 200 ppm, centered around -20 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay (d1): 10-30 seconds, due to the long relaxation times of ²⁹Si nuclei.

Number of Scans: 128 or more, depending on the concentration.

Referencing: The spectrum should be referenced to an external standard of

tetramethylsilane (TMS) at 0 ppm.

¹⁷O NMR Acquisition Parameters (Typical - for enriched sample):

Pulse Program: A standard single-pulse experiment.
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Frequency: Observe at the appropriate frequency for the spectrometer's field strength (e.g.,

~54.2 MHz on a 400 MHz spectrometer).

Sweep Width: Approximately 500 ppm, centered around 75 ppm.

Acquisition Time: 0.1-0.5 seconds.

Relaxation Delay (d1): 1-5 seconds.

Number of Scans: 1024 or more, due to the low natural abundance and sensitivity of ¹⁷O.

Referencing: The spectrum should be referenced to an external standard of D₂O or H₂O at 0

ppm.

Infrared (IR) Spectroscopy
Objective: To identify the characteristic vibrational modes of the Si-O-Si and Si-Cl bonds.

Instrumentation:

A Fourier-transform infrared (FTIR) spectrometer.

A liquid transmission cell with windows transparent in the mid-IR range (e.g., KBr or NaCl

plates). A gas cell can also be used to obtain a vapor-phase spectrum.

Sample Preparation (Liquid Phase):

Under an inert atmosphere, place a drop of neat hexachlorodisiloxane between two dry

KBr or NaCl plates.

Press the plates together to form a thin liquid film.

Quickly mount the plates in the spectrometer's sample holder to minimize exposure to

atmospheric moisture.

IR Spectrum Acquisition Parameters (Typical):

Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans for the background and the sample.

Background: A background spectrum of the empty IR beam path (or the empty cell) should

be collected before running the sample.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of

hexachlorodisiloxane.

Instrumentation:

A mass spectrometer with an electron ionization (EI) source. A gas chromatography-mass

spectrometry (GC-MS) system is ideal for introducing this volatile liquid.

Sample Preparation and Introduction:

Prepare a dilute solution of hexachlorodisiloxane (e.g., 1 mg/mL) in a dry, volatile organic

solvent (e.g., hexane or dichloromethane).

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

GC-MS Acquisition Parameters (Typical):

GC Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

Injector Temperature: 200 °C.

Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature

(e.g., 250 °C) at a rate of 10-20 °C/min.

MS Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.

Mass Range: m/z 40-400.
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Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Visualizations
The following diagrams illustrate the logical flow of spectroscopic analysis for the structural

elucidation of hexachlorodisiloxane.
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Caption: Workflow for the spectroscopic analysis of hexachlorodisiloxane.
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To cite this document: BenchChem. [Spectral Analysis of Hexachlorodisiloxane: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b076772#spectral-data-for-hexachlorodisiloxane-nmr-
ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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